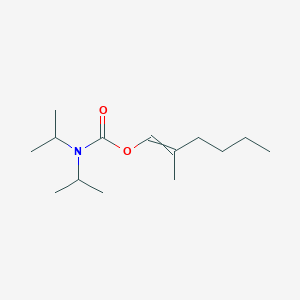![molecular formula C15H12N2O3 B12604731 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol CAS No. 875647-31-7](/img/structure/B12604731.png)
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is an organic compound that features a nitrophenyl group and a phenol group connected through a prop-2-en-1-ylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol typically involves the condensation of 2-nitrobenzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-{(E)-[3-(2-Aminophenyl)prop-2-en-1-ylidene]amino}phenol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}aniline
- 2-{(E)-[3-(4-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
- 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}benzoic acid
Uniqueness
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
875647-31-7 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[3-(2-nitrophenyl)prop-2-enylideneamino]phenol |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-4-2-8-13(15)16-11-5-7-12-6-1-3-9-14(12)17(19)20/h1-11,18H |
InChI Key |
NRMGENUJRKTOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NC2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



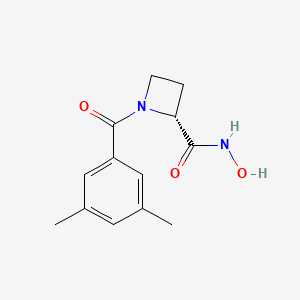
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
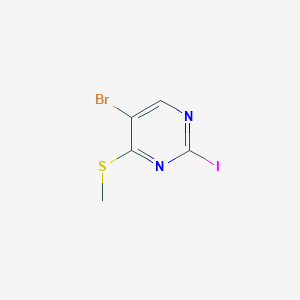
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
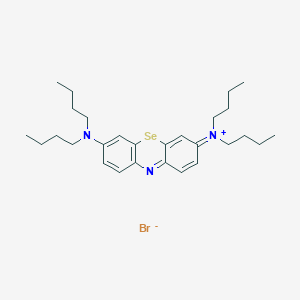
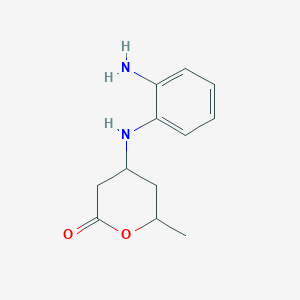
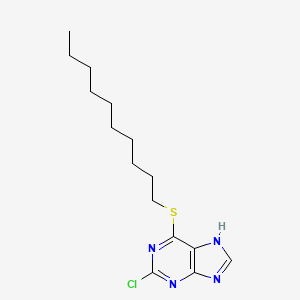
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
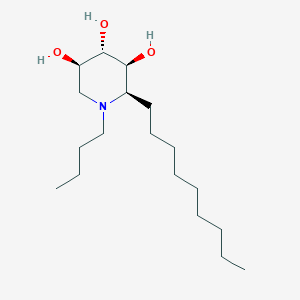
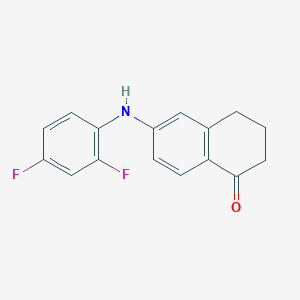
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
